molecular formula C13H12F3N3O B2450939 N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide CAS No. 2175883-30-2

N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide

Cat. No. B2450939
CAS RN: 2175883-30-2
M. Wt: 283.254
InChI Key: FYCBAXOGPLRERK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide, commonly known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of CCT018159 involves the inhibition of the protein kinase CK2. This protein kinase plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, CCT018159 disrupts these processes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. CCT018159 has also been shown to have anti-viral effects, making it a potential treatment for viral infections such as HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

CCT018159 has several advantages for use in lab experiments. It is a small molecule inhibitor with high potency and selectivity, making it an ideal tool for studying the function of CK2 in various cellular processes. However, like all compounds, CCT018159 has limitations. It is not suitable for use in vivo due to its poor solubility and bioavailability. Additionally, its effects on other protein kinases have not been fully elucidated, making it important to use caution when interpreting results.

Future Directions

There are several future directions for research on CCT018159. One direction is to further investigate its potential therapeutic applications in various fields of research, including cancer, inflammation, neurodegenerative diseases, and viral infections. Another direction is to study its effects on other protein kinases and cellular processes to better understand its mechanism of action. Additionally, there is potential for the development of analogs of CCT018159 with improved solubility and bioavailability for use in vivo.

Synthesis Methods

The synthesis of CCT018159 involves a multi-step process that begins with the reaction of 2-chloropyridine with cyclobutanone to form a cyclobutyl pyridine intermediate. This intermediate is then reacted with methylamine and trifluoroacetic anhydride to yield the final product, CCT018159. This synthesis method has been optimized to yield high purity and yield of CCT018159, making it an ideal compound for scientific research.

Scientific Research Applications

CCT018159 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. CCT018159 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-19(12(8-17)5-3-6-12)11(20)10-9(13(14,15)16)4-2-7-18-10/h2,4,7H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCBAXOGPLRERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=N1)C(F)(F)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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